molecular formula C17H24N2O4S B4688898 N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4688898
M. Wt: 352.5 g/mol
InChI Key: GTVWVRAHVBZELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, also known as AM-251, is a selective antagonist for the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by Pfizer researchers as a potential treatment for obesity and metabolic disorders. Since then, AM-251 has been widely used in scientific research to investigate the physiological and biochemical effects of CB1 receptor activation.

Mechanism of Action

N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide acts as a competitive antagonist for the CB1 receptor, meaning that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor activation and downstream signaling pathways. The exact mechanism of action of this compound is still being investigated, but it is thought to involve a conformational change in the receptor that prevents the binding of endogenous ligands.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models and in vitro studies. It has been shown to decrease food intake and body weight in rodents, indicating a potential role in the treatment of obesity. This compound has also been shown to decrease the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction. Additionally, this compound has been shown to have analgesic effects and to modulate memory and learning processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in scientific research is its high selectivity for the CB1 receptor, which allows for specific targeting of this receptor without affecting other receptors or signaling pathways. Additionally, this compound has been extensively characterized in terms of its pharmacokinetics and pharmacodynamics, making it a well-established tool for investigating the role of CB1 receptors in various physiological processes. However, one limitation of using this compound is its potential off-target effects, as it has been shown to interact with other receptors at high concentrations. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are many potential future directions for research involving N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. One area of interest is the development of more selective CB1 receptor antagonists that can be used in the treatment of obesity and metabolic disorders. Additionally, the use of this compound in combination with other drugs or therapies could be investigated to enhance its therapeutic potential. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the development of more efficient synthesis methods for this compound could improve its availability and reduce its cost, making it more accessible for scientific research.

Scientific Research Applications

N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been used extensively in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes. It has been used to study the effects of CB1 receptor activation on appetite, energy metabolism, pain perception, memory, and addiction. This compound has also been used to investigate the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity, metabolic disorders, and drug addiction.

properties

IUPAC Name

N-(3-acetylphenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13-6-5-9-18(11-13)17(21)12-19(24(3,22)23)16-8-4-7-15(10-16)14(2)20/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVWVRAHVBZELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(3-acetylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

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